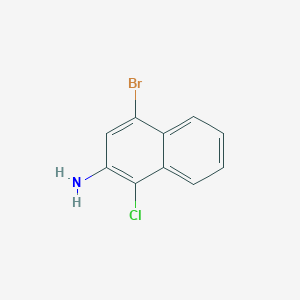

4-Bromo-1-chloronaphthalen-2-amine

Description

4-Bromo-1-chloronaphthalen-2-amine is a halogenated naphthylamine derivative with the molecular formula C₁₀H₇BrClN and a molecular weight of 256.53 g/mol. This compound features a naphthalene backbone substituted with bromine at position 4, chlorine at position 1, and an amine group at position 2. Its structural uniqueness makes it valuable in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.

Properties

Molecular Formula |

C10H7BrClN |

|---|---|

Molecular Weight |

256.52 g/mol |

IUPAC Name |

4-bromo-1-chloronaphthalen-2-amine |

InChI |

InChI=1S/C10H7BrClN/c11-8-5-9(13)10(12)7-4-2-1-3-6(7)8/h1-5H,13H2 |

InChI Key |

KGBUIYLRJWJEAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2Cl)N)Br |

Origin of Product |

United States |

Preparation Methods

Diazotization and Sandmeyer Reaction for Halogenation

A widely employed method for introducing halogen atoms at specific positions on the naphthalene ring involves diazotization of an amino-substituted naphthalene followed by halogen substitution using copper(I) halides (Sandmeyer reaction).

- Starting material: 1-chloro-2-naphthalenamine or 8-chloronaphthalen-1-amine derivatives

- Reagents: Sodium nitrite (NaNO₂) for diazotization, copper(I) bromide (CuBr) for bromination

- Solvent: Acetonitrile (MeCN) and water mixture

- Temperature: Initial low temperature (-5 °C) for diazotization, then warmed to room temperature (~25 °C)

- Reaction time: Approximately 12 hours

- Workup: Saturated sodium sulfite (Na₂SO₃) to quench excess reagents, extraction with ethyl acetate, drying over sodium sulfate (Na₂SO₄), and purification by silica gel chromatography

This method yields 1-bromo-8-chloronaphthalene with high purity and good yields (up to 72%).

Isomerization Using Zeolite Catalysts

Isomerization of halogenated naphthalenes can be used to shift halogen substituents to desired positions:

- Catalyst: Zeolites prepared by hydrothermal synthesis and calcined to remove organic templates

- Phase: Gas phase preferred

- Temperature: 200–600 °C, optimally 300–400 °C for 1-chloronaphthalene; slightly lower for 1-bromonaphthalene

- Pressure: Atmospheric pressure is advantageous; can range 0.5–100 bar

- Catalyst form: Pellets with binder materials such as alumina

This method allows rearrangement of halogen positions on the naphthalene ring, facilitating access to specific isomers required for further functionalization.

Amination via Reduction of Nitro Groups

For introducing the amino group at position 2, reduction of nitro-substituted naphthalene derivatives is a common approach:

- Starting material: 1-nitro-8-cyano-naphthalene or similar nitro-naphthalene compounds

- Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (e.g., 40 psi)

- Solvent: Mixtures such as methanol saturated with ammonia

- Temperature: Mild heating (e.g., 10 °C to room temperature)

- Workup: Filtration to remove catalyst, concentration under reduced pressure, purification by flash chromatography

This method achieves high yields (up to 92%) of amino-substituted naphthalene intermediates.

Representative Synthetic Procedure for 4-Bromo-1-chloronaphthalen-2-amine

A plausible synthetic route based on literature data involves:

Starting from 8-chloronaphthalen-1-amine:

- Diazotization with NaNO₂ in acidic medium at low temperature.

- Subsequent bromination using CuBr to afford 1-bromo-8-chloronaphthalene intermediate.

-

- Employing zeolite catalysts under controlled temperature and pressure to achieve the desired substitution pattern (bromine at position 4, chlorine at position 1).

-

- Nitration at position 2 followed by catalytic reduction to introduce the amino group, yielding this compound.

Data Table: Summary of Preparation Parameters

| Step | Starting Material | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization & Bromination | 8-chloronaphthalen-1-amine | NaNO₂, CuBr, TsOH·H₂O, MeCN, -5 °C to 25 °C, 12 h | 63–72 | High purity product, white solid |

| Isomerization | 1-bromo-8-chloronaphthalene | Zeolite catalyst, Gas phase, 300–400 °C, atm pressure | N/A | Adjusts halogen positions |

| Nitro Reduction | 1-nitro-8-cyano-naphthalene | Pd/C, H₂ (40 psi), MeOH/NH₃, mild heat | 89–92 | Efficient amination step |

Research Findings and Perspectives

- The Sandmeyer reaction remains the most reliable method for regioselective halogenation on naphthalene rings, providing good yields and selectivity for 1-bromo-8-chloronaphthalene, a key intermediate.

- Zeolite-catalyzed isomerization offers a valuable tool for positional adjustment of halogen substituents, enabling access to less accessible isomers such as 4-bromo substitution.

- Catalytic hydrogenation of nitro groups for amination is well-established, with palladium on carbon catalysts providing high efficiency and selectivity under mild conditions.

- The combination of these methods allows flexible synthesis of this compound, which is crucial for further pharmaceutical and materials science applications.

Chemical Reactions Analysis

4-Bromo-1-chloronaphthalen-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-1-chloronaphthalen-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Bromo-1-chloronaphthalen-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-Bromo-1-chloronaphthalen-2-amine, differing in substituent positions, functional groups, or molecular frameworks. Their properties and applications are compared below:

Table 1: Key Structural and Molecular Comparisons

Key Observations

Positional Isomerism: 4-Bromo-2-chloronaphthalen-1-amine (CAS 51670-71-4) is a positional isomer of the target compound, differing in the placement of chlorine (C2 vs. C1) and the amine group (C1 vs. C2). This minor structural variation can significantly alter reactivity and intermolecular interactions. For example, the electron-withdrawing chlorine at C2 in the isomer may reduce nucleophilic substitution rates compared to chlorine at C1 in the target compound .

Substituent Effects: 4-Bromo-2-methylnaphthalen-1-amine (CAS 37113-08-9) replaces chlorine with a methyl group. The methyl group’s electron-donating nature enhances solubility in nonpolar solvents but may lower thermal stability compared to halogenated analogs. Its molecular weight (236.11 g/mol) is also notably lower due to the absence of chlorine . 4-Bromo-2-nitronaphthalen-1-amine (CAS 90767-01-4) introduces a nitro group, which is strongly electron-withdrawing. This increases polarity and molecular weight (267.08 g/mol) while making the compound more reactive in reduction or catalytic hydrogenation reactions .

Extended Frameworks: The compound 1-[Amino(4-chlorophenyl)methyl]-6-bromonaphthalen-2-ol incorporates a hydroxyl group and a chlorophenyl substituent. This structure is more complex and polar, enabling applications in coordination chemistry or as a ligand. However, the hydroxyl group introduces sensitivity to oxidation .

Table 2: Hypothetical Property Comparisons

| Property | This compound | 4-Bromo-2-chloronaphthalen-1-amine | 4-Bromo-2-methylnaphthalen-1-amine |

|---|---|---|---|

| Polarity | Moderate (Cl, Br, NH₂) | Moderate (Cl, Br, NH₂) | Low (CH₃, Br, NH₂) |

| Reactivity in SNAr* | High (Cl at C1) | Moderate (Cl at C2) | Low (CH₃ is EWG-inactive) |

| Melting Point | Likely >200°C | Similar to target compound | Likely <200°C |

*SNAr: Nucleophilic Aromatic Substitution.

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-1-chloronaphthalen-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation and amination of naphthalene derivatives. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 1-position via electrophilic substitution. The amine group at the 2-position is typically introduced via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, requiring palladium catalysts or high-temperature amination, respectively . Optimization should focus on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–120°C for amination), and stoichiometric ratios of reagents to minimize side products.

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 70–85% | |

| Chlorination | Cl₂, FeCl₃, 50°C | 65–75% | |

| Amination | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 50–60% |

Q. How can NMR and mass spectrometry be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect aromatic proton signals in the δ 7.2–8.5 ppm range, with splitting patterns reflecting substituent positions. The amine proton (NH₂) may appear as a broad singlet near δ 5.5 ppm in DMSO-d₆. Chlorine and bromine substituents cause deshielding of adjacent carbons (e.g., C-1 and C-4 carbons near δ 125–135 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Calculate the exact mass (C₁₀H₈BrClN: 255.94 g/mol) and compare with experimental values (±0.002 Da). Isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) and Cl (3:1 for ³⁵Cl/³⁷Cl) should align with theoretical patterns .

Q. What crystallization strategies are effective for X-ray diffraction studies of this compound?

- Methodological Answer : Slow evaporation from a mixed solvent system (e.g., dichloromethane/hexane) promotes single-crystal growth. For challenging cases, use SHELXT for space-group determination and SHELXL for refinement. Key parameters include:

- Temperature: 20–25°C to avoid thermal disorder.

- Solvent polarity: Moderate polarity solvents reduce twinning.

- Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) for heavy-atom resolution.

Advanced Research Questions

Q. How to resolve contradictions between crystallographic data and computational geometry optimizations (e.g., bond-length discrepancies)?

- Methodological Answer : Discrepancies often arise from crystal-packing forces or basis-set limitations in DFT calculations. To address this:

- Experimental : Refine X-ray data with SHELXL using anisotropic displacement parameters. Check for thermal ellipsoid elongation indicating dynamic disorder.

- Computational : Re-optimize the structure with dispersion-corrected methods (e.g., B3LYP-D3/def2-TZVP) and compare with experimental bond lengths. A deviation >0.05 Å suggests either experimental artifacts (e.g., unresolved disorder) or inadequate theoretical models .

Q. What strategies are recommended for designing derivatives of this compound to study structure-activity relationships (SAR) in catalytic applications?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the 5- or 6-position to modulate amine basicity. Use Suzuki-Miyaura coupling for aryl substitutions .

- Steric Effects : Bulkier substituents (e.g., tert-butyl) at the 3-position can hinder π-π stacking, altering catalytic activity.

- Analytical Validation : Combine DFT calculations (e.g., Fukui indices for electrophilicity) with kinetic studies to correlate substituent effects with reaction rates .

Q. How to analyze conflicting spectroscopic data (e.g., unexpected coupling in NMR) for impurities or tautomeric forms?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Identify scalar coupling networks to distinguish tautomers. For example, NH₂ protons in tautomers may show cross-peaks with different aromatic protons.

- LC-MS/MS : Use reverse-phase chromatography (C18 column, acetonitrile/water gradient) to separate impurities. Monitor for m/z signals corresponding to dehalogenated byproducts (e.g., loss of Br or Cl) .

- Dynamic NMR : Variable-temperature studies (e.g., −40°C to 80°C) can reveal slow exchange processes between tautomers .

Data Contradiction Analysis

Q. When crystallographic and computational data disagree on the planarity of the naphthalene ring, what factors should be prioritized?

- Methodological Answer :

- Experimental Priority : X-ray data typically reflect the true solid-state conformation. Non-planarity in crystals may arise from steric strain or intermolecular interactions (e.g., halogen bonding). Use Hirshfeld surface analysis (CrystalExplorer) to identify close contacts .

- Theoretical Adjustments : If computational models assume gas-phase isolation, include solvent effects (e.g., PCM model) or periodic boundary conditions (for crystals) to improve agreement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.